molecular formula C9H10O3 B047042 2-Ethoxybenzoic acid CAS No. 134-11-2

2-Ethoxybenzoic acid

Cat. No.: B047042
CAS No.: 134-11-2
M. Wt: 166.17 g/mol
InChI Key: XDZMPRGFOOFSBL-UHFFFAOYSA-N
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Description

2-Ethoxybenzoic acid, also known as ortho-ethoxybenzoic acid, is an organic compound with the molecular formula C₉H₁₀O₃. It is a derivative of benzoic acid, where an ethoxy group is substituted at the ortho position relative to the carboxyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Synthetic Routes and Reaction Conditions:

    Esterification and Hydrolysis: One common method to synthesize this compound involves the esterification of salicylic acid with ethanol, followed by hydrolysis. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions.

    Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzoic acid with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method directly introduces the ethoxy group into the benzene ring.

Industrial Production Methods: Industrial production of this compound often employs the esterification method due to its simplicity and cost-effectiveness. The process is scaled up by using large reactors and continuous flow systems to ensure efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of 2-ethoxybenzyl alcohol.

    Substitution: The ethoxy group in this compound can be substituted by other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide or other strong bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Sodium hydroxide, potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Mechanism of Action

Target of Action

2-Ethoxybenzoic acid (EBA) is an organic compound derived from benzoic acid It is known to be used as a component in some dental cements , suggesting that its targets may be related to dental tissues and structures.

Mode of Action

For instance, it has been used in thermally induced solvent-free reactions with a series of thiols and carboxylic acids

Pharmacokinetics

Its solubility in 95% ethanol suggests that it may have good bioavailability when administered in suitable formulations. Further pharmacokinetic studies are needed to fully understand the ADME properties of EBA.

Result of Action

Its use in dental cements suggests that it may contribute to the mechanical stability and integrity of dental structures . More research is needed to fully understand the molecular and cellular effects of EBA’s action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundIts use in dental cements suggests that factors such as temperature, ph, and the presence of other chemical substances in the oral environment may influence its action and efficacy .

Scientific Research Applications

2-Ethoxybenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Ethoxybenzoic acid can be compared with other benzoic acid derivatives:

    Benzoic Acid: The parent compound, which lacks the ethoxy group, is less hydrophobic and has different reactivity.

    2-Methoxybenzoic Acid: Similar to this compound but with a methoxy group instead of an ethoxy group, leading to differences in solubility and reactivity.

    2-Hydroxybenzoic Acid (Salicylic Acid): Contains a hydroxyl group at the ortho position, making it more reactive in esterification and other substitution reactions.

These comparisons highlight the unique properties of this compound, such as its specific reactivity patterns and applications in various fields.

Properties

IUPAC Name

2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZMPRGFOOFSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059638
Record name Benzoic acid, 2-ethoxy-
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Molecular Weight

166.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

134-11-2
Record name 2-Ethoxybenzoic acid
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Record name 2-Ethoxybenzoic acid
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Record name 2-Ethoxybenzoic acid
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Record name Benzoic acid, 2-ethoxy-
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Record name Benzoic acid, 2-ethoxy-
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Record name 2-ethoxybenzoic acid
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Record name 2-ETHOXYBENZOIC ACID
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Synthesis routes and methods

Procedure details

To a stirred solution of Ethyl 2-Ethoxy-benzoate (10 g, 240 mmol) in dimethyl sulfoxide (40 mL) was added potassium tert-butoxide (10 g, 890 mmol) in portions. The solution was heated to 70° C. on a water bath for 2 h, and the progress of the reaction was monitored by TLC using a hexane-ethyl acetate (8:2) solvent system. The reaction mass was cooled to 10° C., poured into ice water, and then acidified with 5% dilute hydrochloric acid. The precipitated solid was filtered and washed thoroughly with distilled water, and the crude mass was recrystallized in hexane (50 mL) to yield an off-white solid of 2-Ethoxy-benzoic Acid (7.6 g, 80%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research suggests that 2-Ethoxybenzoic acid, a key component of some dental cements, can impact cell viability. Studies using human periodontal ligament fibroblasts showed that exposure to this compound-based cements led to a significant decrease in mitochondrial dehydrogenase activity, indicating reduced cell viability. [] This cytotoxic effect was attributed to the presence of eugenol in these cements. [] Interestingly, at lower concentrations, eugenol was found to stimulate mitochondrial dehydrogenase activity, suggesting a possible cellular adaptive response. []

ANone: The molecular formula of this compound is C9H10O3, and its molecular weight is 166.17 g/mol.

A: While specific data on the stability of this compound under various conditions is limited within the provided research, one study demonstrated the synthesis of bismuth carboxylates, including the this compound derivative, through solvent-free reactions. [] This suggests potential stability at elevated temperatures required for this reaction type. Further research is necessary to comprehensively understand the stability profile of this compound.

ANone: The provided research does not delve into the catalytic properties or applications of this compound.

ANone: The provided research papers do not discuss computational chemistry or modeling studies on this compound.

A: Research indicates that this compound and its derivatives exhibit potent anticoccidial activity. [] The presence of an ethoxy group at the 2-position was found to be particularly crucial for this activity. [] While other 2-substitutions like alkoxy, alkythio, and alkylamino groups also demonstrated some anticoccidial effects, the 2-ethoxy group consistently yielded the most potent compounds. []

ANone: The provided research papers do not discuss specific formulation strategies for this compound.

ANone: The provided research papers do not discuss SHE regulations related to this compound.

ANone: The provided research papers do not offer detailed information regarding the pharmacokinetics and pharmacodynamics of this compound.

ANone: The provided research papers do not discuss resistance or cross-resistance related to this compound.

ANone: The provided research papers do not focus on drug delivery and targeting strategies for this compound.

ANone: No information regarding biomarkers associated with this compound is available in the provided research papers.

A: Researchers have successfully developed and validated a molecularly imprinted polymer (MIP) for the selective solid-phase extraction (SPE) of ethopabate, a derivative of this compound, from chicken tissue samples. [] This method utilizes the specific binding properties of the imprinted polymer to extract and concentrate ethopabate, followed by quantification using High-Performance Liquid Chromatography (HPLC). [] This approach offers high sensitivity, with a limit of detection (LOD) of 0.05 ng/mL and a limit of quantification (LOQ) of 0.32 ng/mL. [] This demonstrates the potential for adapting similar MIP-based techniques for the analysis of this compound in various complex matrices.

ANone: The environmental impact and degradation pathways of this compound are not addressed in the provided research.

A: While the provided research doesn't directly investigate the dissolution and solubility of this compound, several studies utilize different solvents for its synthesis and analysis. For example, one study employed ethanol for crystallization, [] while another used dimethylsulfoxide for electron spin resonance spectroscopy analysis, [] indicating solubility in these solvents. Further research is needed to comprehensively evaluate its dissolution rate and solubility in various media and understand its impact on bioavailability.

A: The research paper discussing the MIP-based SPE method for ethopabate provides details on method validation, including accuracy, precision, and specificity. [] This information emphasizes the reliability and applicability of this technique for quantifying ethopabate in chicken tissue.

A: While not explicitly discussed, the research papers highlight the importance of purity and yield optimization during the synthesis of this compound and its derivatives. [, , , ] This indirectly reflects the significance of quality control measures in ensuring the consistency, safety, and efficacy of the compound throughout its development and production.

ANone: No data is available on the immunogenicity and immunological responses associated with this compound in the provided research papers.

ANone: The provided research does not discuss any interactions between this compound and drug transporters.

ANone: The provided research papers do not contain information about the potential of this compound to interact with drug-metabolizing enzymes.

A: A study investigating the interaction of various dental materials with synthetic phospholipid liposomes provides insights into the biocompatibility of this compound. [] The research shows that this compound, due to its lipophilic nature, significantly alters the thermotropic phase behavior of liposomes, indicating its interaction with lipid bilayers. [] This interaction, characterized by a decrease in the phase transition temperature and enthalpy, suggests that this compound can integrate into and potentially disrupt biological membranes. [] These findings emphasize the need for further research to thoroughly evaluate the biocompatibility and potential effects of this compound on cellular structures and functions.

ANone: The provided research papers do not address recycling and waste management strategies for this compound.

A: The provided research highlights the use of various analytical techniques, including electron spin resonance spectroscopy, [] X-ray diffraction, [, ] infrared spectroscopy, [] and high-performance liquid chromatography. [, ] These techniques represent essential tools for characterizing and studying this compound and its derivatives.

A: A 1958 study investigated a series of cements formed by reacting zinc oxide with liquids containing various proportions of this compound and eugenol, marking an early exploration into the material properties of this compound in dental applications. [] This research identified an optimal ratio of 5:3 for this compound to eugenol, leading to the development of the so-called EBA cement, which is still used today. []

A: The research on this compound spans across various disciplines, including organic chemistry, [, , , , ] analytical chemistry, [] medicinal chemistry, [, ] and materials science. [, , ] This interdisciplinary approach highlights the versatility of this compound and its potential applications in diverse fields. For instance, the development of MIP for this compound derivatives for use in food safety analysis showcases the synergy between polymer chemistry and analytical chemistry. []

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